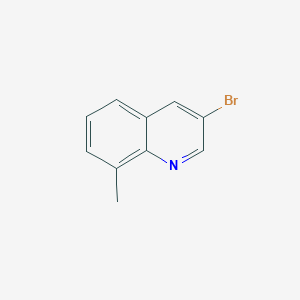

3-Bromo-8-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromo-8-methylquinoline can be synthesized through various methods. One common approach involves the bromination of 8-methylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-8-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Derivatives with various functional groups replacing the bromine atom.

Oxidation: 3-Bromo-8-carboxyquinoline.

Reduction: Tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

3-Bromo-8-methylquinoline has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Bromo-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups enhance its binding affinity and specificity towards these targets . For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with DNA synthesis in cancer cells, resulting in anticancer activity .

Comparaison Avec Des Composés Similaires

3-Bromoquinoline: Lacks the methyl group, which may reduce its reactivity and biological activity compared to 3-Bromo-8-methylquinoline.

8-Methylquinoline: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.

3-Chloro-8-methylquinoline: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical reactivity and biological properties.

Uniqueness: this compound is unique due to the presence of both bromine and methyl groups, which enhance its chemical reactivity and potential biological activities. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its analogs .

Activité Biologique

3-Bromo-8-methylquinoline is a notable compound within the quinoline family, recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinoline Compounds

Quinoline derivatives, including this compound, have gained attention due to their broad range of biological activities such as antimicrobial, antimalarial, and anticancer properties. The specific structure of this compound enhances its interaction with various biological targets, making it a valuable candidate for pharmacological research.

Target Interactions:

this compound primarily interacts with tubulin, a protein essential for microtubule formation. By binding to the α subunit of tubulin, it inhibits microtubule polymerization, which is crucial for cell division and intracellular transport.

Biochemical Pathways:

The compound's interference with microtubule dynamics leads to significant cellular effects, including:

- Cell Cycle Arrest: Induction of cell cycle checkpoints.

- Apoptosis: Triggering programmed cell death in certain cell types .

| Property | Description |

|---|---|

| Molecular Formula | C10H8BrN |

| Molar Mass | Approximately 237.10 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under acidic and neutral conditions |

This compound has been shown to disrupt various cellular processes by altering gene expression and modulating signaling pathways. Its ability to induce apoptosis is particularly significant in cancer research .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Activity:

- Anticancer Effects:

- Antiviral Properties:

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinoline, including this compound, showed significant inhibition of cancer cell proliferation with IC50 values indicating potent activity against human cancer lines .

- Another investigation focused on its antimicrobial properties found that this compound exhibited inhibition zones comparable to standard antibiotics against Pseudomonas aeruginosa and Klebsiella pneumoniae, showcasing its potential as an alternative treatment option .

Propriétés

IUPAC Name |

3-bromo-8-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTGZBWYHRHZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.